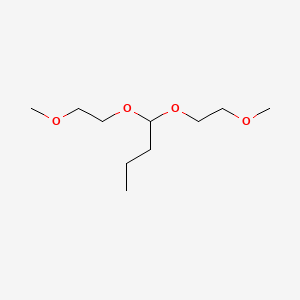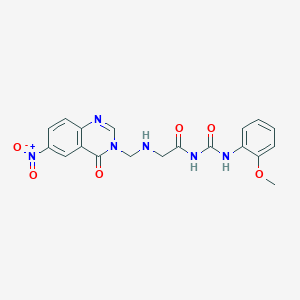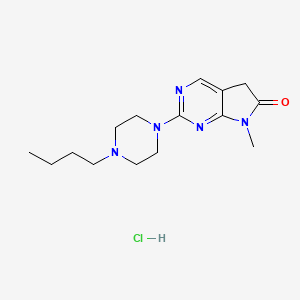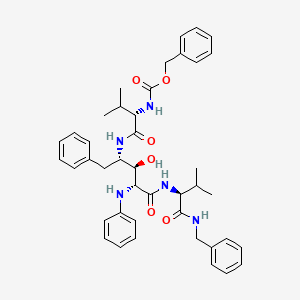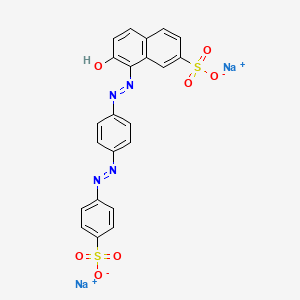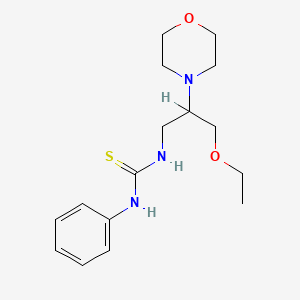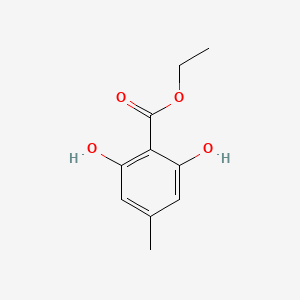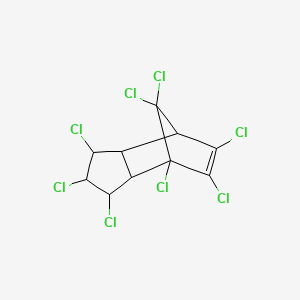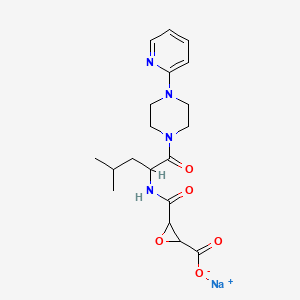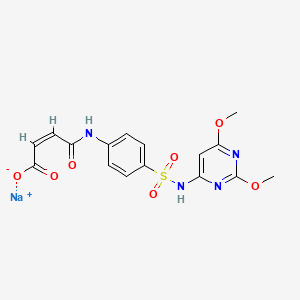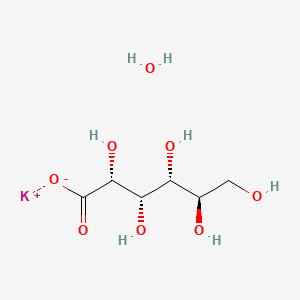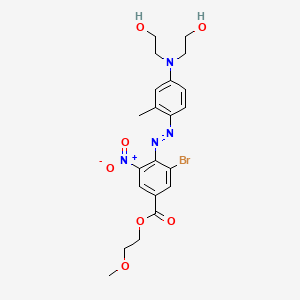
2-Methoxyethyl 4-((4-(bis(2-hydroxyethyl)amino)-2-tolyl)azo)-3-bromo-5-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyethyl 4-((4-(bis(2-hydroxyethyl)amino)-2-tolyl)azo)-3-bromo-5-nitrobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyethyl group, a bis(2-hydroxyethyl)amino group, a tolyl group, an azo linkage, a bromo substituent, and a nitrobenzoate moiety. The combination of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 4-((4-(bis(2-hydroxyethyl)amino)-2-tolyl)azo)-3-bromo-5-nitrobenzoate typically involves multiple steps, including the formation of the azo linkage and the introduction of the bromo and nitro groups. One common approach is the diazotization of an aromatic amine followed by coupling with a suitable aromatic compound. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Key considerations include the selection of raw materials, reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 4-((4-(bis(2-hydroxyethyl)amino)-2-tolyl)azo)-3-bromo-5-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can target the azo linkage, nitro group, or other reducible moieties.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azo linkage may yield amines, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
2-Methoxyethyl 4-((4-(bis(2-hydroxyethyl)amino)-2-tolyl)azo)-3-bromo-5-nitrobenzoate has several scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules, including dyes and pharmaceuticals.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 4-((4-(bis(2-hydroxyethyl)amino)-2-tolyl)azo)-3-bromo-5-nitrobenzoate involves its interaction with molecular targets and pathways within biological systems. The compound’s functional groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The specific pathways and targets depend on the compound’s structure and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyethyl 4-((2-(acetylamino)-4-(bis(2-hydroxyethyl)amino)-5-ethoxyphenyl)azo)-3-cyano-5-nitrobenzoate
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
2-Methoxyethyl 4-((4-(bis(2-hydroxyethyl)amino)-2-tolyl)azo)-3-bromo-5-nitrobenzoate is unique due to its specific combination of functional groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry, where its particular characteristics are required.
Properties
CAS No. |
85136-54-5 |
|---|---|
Molecular Formula |
C21H25BrN4O7 |
Molecular Weight |
525.3 g/mol |
IUPAC Name |
2-methoxyethyl 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-3-bromo-5-nitrobenzoate |
InChI |
InChI=1S/C21H25BrN4O7/c1-14-11-16(25(5-7-27)6-8-28)3-4-18(14)23-24-20-17(22)12-15(13-19(20)26(30)31)21(29)33-10-9-32-2/h3-4,11-13,27-28H,5-10H2,1-2H3 |
InChI Key |
IDLLVUHLKAFFSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=C(C=C(C=C2Br)C(=O)OCCOC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



